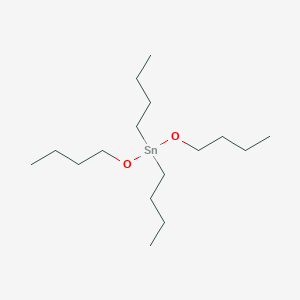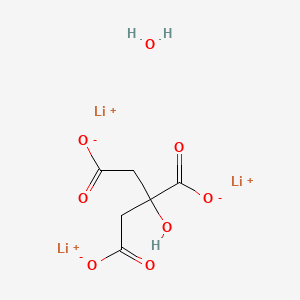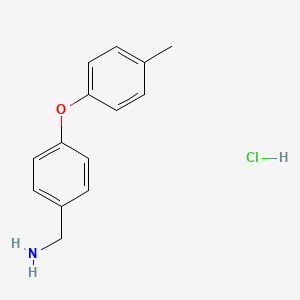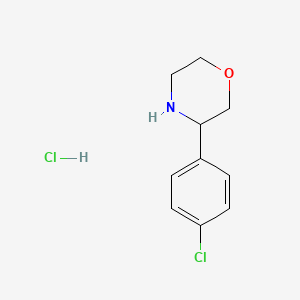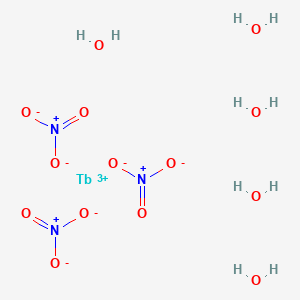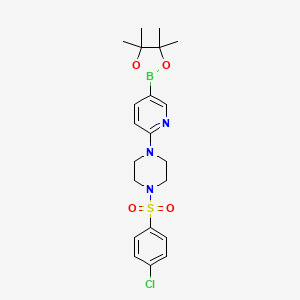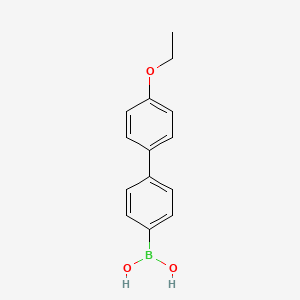
4-Ethoxybiphenyl-4'-boronic acid
説明
4-Ethoxybiphenyl-4’-boronic acid is a chemical compound used as a reactant to prepare chiral dopants for nematic liquid crystals . It has a CAS Number of 182344-29-2, a molecular weight of 242.08, and a molecular formula of C14H15BO3 .
Synthesis Analysis
Boronic acids, including 4-Ethoxybiphenyl-4’-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .Molecular Structure Analysis
The molecular structure of 4-Ethoxybiphenyl-4’-boronic acid is represented by the formula C14H15BO3 . This indicates that the compound consists of 14 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 3 oxygen atoms .Chemical Reactions Analysis
4-Ethoxybiphenyl-4’-boronic acid is involved in various chemical reactions. For instance, it is used as a reactant in oxidative hydroxylation for the preparation of phenols, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, and Suzuki-coupling reaction with quinoline carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethoxybiphenyl-4’-boronic acid include a density of 1.2±0.1 g/cm3, a boiling point of 428.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 69.0±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 205.6±5.0 cm3 .科学的研究の応用
Synthesis and Structure Analysis
Boronic acids, including derivatives like 4-Ethoxybiphenyl-4'-boronic acid, are crucial in synthetic chemistry. They serve as intermediates and building blocks in various applications, such as sensing, protein manipulation, therapeutics, biological labeling, and separation. Their multifunctional nature allows for diverse applications in medicine, agriculture, and industrial chemistry. For instance, the structural analysis of boronic acid derivatives, like those studied by Zhang et al. (2017), reveals their potential in designing complex molecules for varied uses, including the development of phosphonic acids (R. Zhang, Yundi Zhang, C. Ge, Jin-Peng Miao, Xiangdong Zhang, 2017).
Chemosensors and Fluorescence Quenching
Boronic acids are pivotal in the development of chemosensors for detecting biological active substances, which is crucial in disease prevention, diagnosis, and treatment. Their interaction with various substances allows for the creation of sensors for carbohydrates, dopamine, and various ions. Studies, such as those by Huang et al. (2012), show the significance of boronic acids in designing fluorescence-based sensors, highlighting their utility in biochemical and medical research (S. Huang, M. Jia, Y. Xie, J. Wang, W. Xu, H. Fang, 2012).
Polymer Chemistry
In the field of polymer chemistry, boronic acid derivatives are employed in the synthesis and characterization of functional copolymers. These polymers, as detailed in studies like those of Kahraman et al. (2004), are notable for their biocompatibility and potential in developing antitumor agents, polymeric carriers for enzymes, and applications in gene delivery (Gülten Kahraman, Oktay Beşkardeş, Z. Rzaev, E. Pişkin, 2004).
Catalysis
Boronic acid derivatives also play a role in catalysis. They facilitate a variety of organic reactions, particularly in enabling electrophilic and nucleophilic modes of activation. The versatility of boronic acids in catalysis, as reviewed by Hall (2019), underlines their importance in synthesizing complex organic compounds under mild conditions (D. Hall, 2019).
Biomedical Applications
In the biomedical sphere, boronic acids are explored for their roles in drug delivery and glucose sensing. They are investigated for applications in treating various diseases like HIV, obesity, diabetes, and cancer. Cambre and Sumerlin (2011) highlight the unique reactivity and responsive nature of boronic acid-containing polymers, emphasizing their potential in new biomedical applications (J. Cambre, B. Sumerlin, 2011).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
[4-(4-ethoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-2-18-14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(16)17/h3-10,16-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFXATWYKJBSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584295 | |
| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybiphenyl-4'-boronic acid | |
CAS RN |
182344-29-2 | |
| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



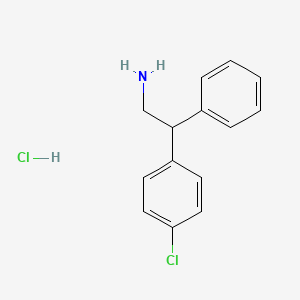
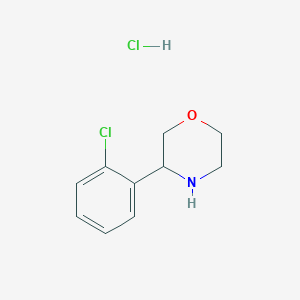
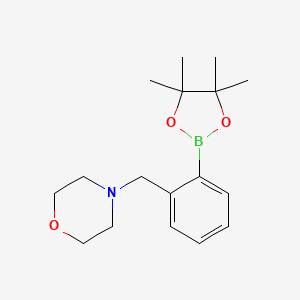
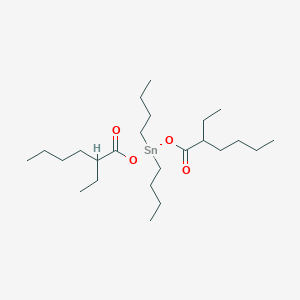
![Stannane, tributyl[(methylsulfonyl)oxy]-](/img/structure/B1591397.png)
